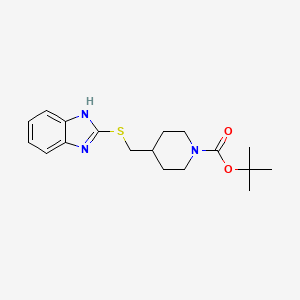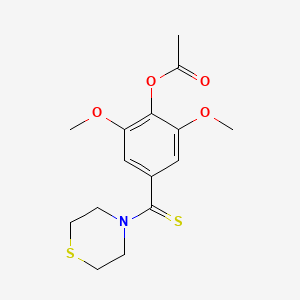
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is an organic compound with a complex structure that includes phenol, methoxy, and thiomorpholinothiocarbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate typically involves multiple steps. The starting material is often 2,6-dimethoxyphenol, which undergoes a series of reactions to introduce the thiomorpholinothiocarbonyl group. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.
科学的研究の応用
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.
類似化合物との比較
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the thiomorpholinothiocarbonyl group.
Phenol, 4-ethyl-2,6-dimethoxy-: This compound features an ethyl group in place of the thiomorpholinothiocarbonyl group.
Uniqueness
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is unique due to the presence of the thiomorpholinothiocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
特性
CAS番号 |
35624-97-6 |
|---|---|
分子式 |
C15H19NO4S2 |
分子量 |
341.4 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
FYHXRXUYDLOVIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


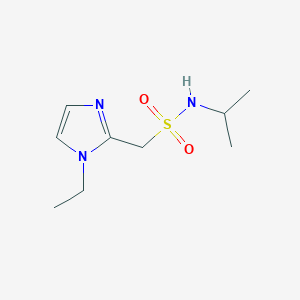

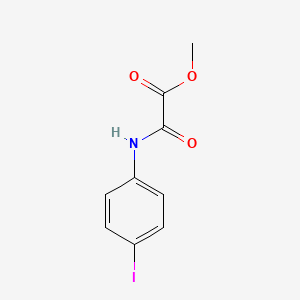

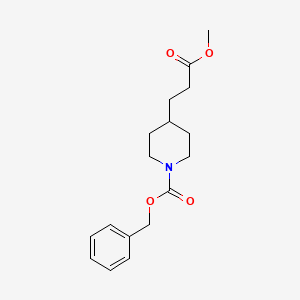
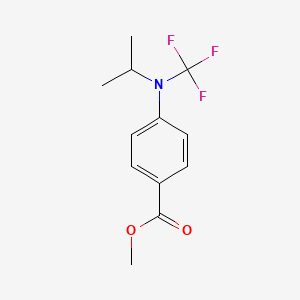
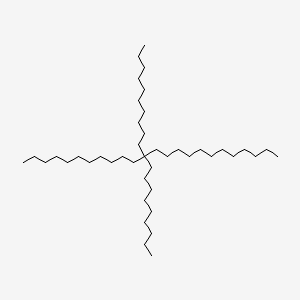
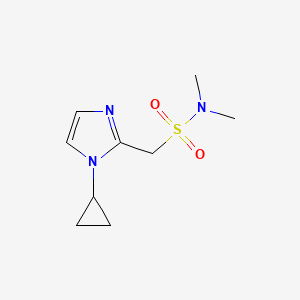

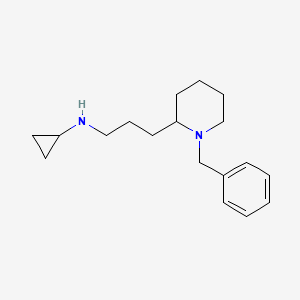
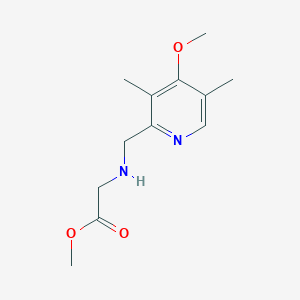
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

